Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin
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Description
Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin, also known as CoTPPS, is a water-soluble cobalt porphyrin . It has been investigated as a catalyst for the photoreduction of CO2 in fully aqueous media .
Synthesis Analysis
CoTPPS can be prepared from the direct reaction of free porphyrin and metal chloride salts in refluxing MeOH/DMF or EtOH/H2O . The crude solid is then dissolved in chloroform and purified by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of CoTPPS shows significant ruffling and waving distortions of the porphyrin macrocycle . The Soret and Q absorption bands of CoTPPS are very red-shifted as a consequence of the very distorted porphyrin core .Chemical Reactions Analysis
CoTPPS has been used as a catalyst for the photoreduction of CO2 in fully aqueous media . It has also been used in the aerobic oxidation reaction of alcohols under visible-light irradiation .Physical And Chemical Properties Analysis
CoTPPS exhibits unique physical and chemical properties. For instance, it has a UV-vis [CH2Cl2]: λ max (ε.10−3 M−1.cm−1): 421 (335), 522 (85), 557 (56), 599 (29), 651 (36) . It also shows 1H NMR (400 MHz, CDCl3) δ (ppm), 8.89 (s, 8 H β-pyrrole), 8.08 (s, 8H ArH) 7.74 (s,8H, ArH), −2.75 (NH) .Future Directions
properties
IUPAC Name |
cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4O12S4.Co/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q-2;+3/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGYPEZWINKTRM-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)[O-].[Co+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H24CoN4O12S4-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
987.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin | |
CAS RN |
91629-46-8 |
Source
|
Record name | Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091629468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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